2-Bromo-6-iodopyridine
Overview
Description
2-Bromo-6-iodopyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromine atom at the second position and an iodine atom at the sixth position on the pyridine ring. This compound is particularly valuable in medicinal chemistry and materials science due to its reactivity, which allows for the introduction of various functional groups through cross-coupling reactions and other synthetic transformations.
Synthesis Analysis
The synthesis of halogenated pyridines, including 2-bromo-6-iodopyridine, often involves halogen dance reactions, as demonstrated in the preparation of 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Additionally, the synthesis of 2-bromo-6-isocyanopyridine, a related compound, showcases the utility of 2-isocyanopyridines as convertible isocyanides for multicomponent chemistry, indicating that similar strategies could be applied to 2-bromo-6-iodopyridine .
Molecular Structure Analysis
Chemical Reactions Analysis
2-Bromo-6-iodopyridine can undergo various chemical reactions due to the presence of reactive halogen atoms. For instance, the synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine through an iodo-magnesium exchange reaction suggests that a similar approach could be used for the functionalization of 2-bromo-6-iodopyridine . Moreover, the electrocatalytic carboxylation of 2-amino-5-bromopyridine to 6-aminonicotinic acid indicates that brominated pyridines can be effectively transformed into valuable products under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-6-iodopyridine are not directly reported in the provided papers. However, the synthesis and application of related brominated pyridines suggest that 2-bromo-6-iodopyridine would have properties conducive to organic synthesis, such as good stability and reactivity towards nucleophiles and electrophiles . The use of 2-bromo-6-iodopyridine as an intermediate in the synthesis of complex molecules, such as those used in medicinal chemistry, would be facilitated by its ability to undergo a variety of chemical transformations .
Scientific Research Applications
Halogen-rich Intermediates in Medicinal Chemistry
- 2-Bromo-6-iodopyridine derivatives like 5-bromo-2-chloro-4-fluoro-3-iodopyridine are valuable in medicinal chemistry as building blocks. Their synthesis using halogen dance reactions allows the generation of pentasubstituted pyridines with functionalities suited for chemical manipulations (Wu et al., 2022).
Synthesis of Non-symmetrical Alkynylpyridines
- Research shows efficient access to non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines through chemoselective Sonogashira reactions involving derivatives like 4-Bromo-2,3,5-trichloro-6-iodopyridine, demonstrating moderate to high fluorescence quantum yields (Rivera et al., 2019).
Convertible Isocyanides in Multicomponent Chemistry
- Compounds like 2-bromo-6-isocyanopyridine serve as novel convertible isocyanides in multicomponent chemistry. They are optimal for synthetic efficiency and stability, having potential applications in opioid synthesis (van der Heijden et al., 2016).
Halogen Bonding in Crystal Packing
- Studies on halobismuthates with 3-iodopyridinium cations indicate that halogen...halogen contacts, involving 3-iodopyridine derivatives, are crucial in forming crystal packing in these complexes (Gorokh et al., 2019).
Copper(I)-Catalyzed Amination of Halogenopyridines
- 2-Bromo- and 2-, 3-, and 4-iodopyridines undergo copper(I)-catalyzed amination, leading to N,N′-diheteroaryl derivatives. This shows the versatility of these compounds in forming polyheteroarylated products (Anokhin et al., 2015).
Copper-Catalyzed Selective C–N Bond Formation
- Derivatives like 2-bromo-5-iodopyridine are used in copper-catalyzed diol amination. This indicates their potential in selective and economical coupling reactions in organic synthesis (Roy et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrIN/c6-4-2-1-3-5(7)8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOQMWRTNVBXEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462044 | |
Record name | 2-bromo-6-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-iodopyridine | |
CAS RN |
234111-08-1 | |
Record name | 2-bromo-6-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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